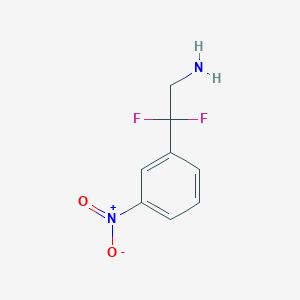
2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine: is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to an ethan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine typically involves the introduction of difluoromethyl groups to a nitrophenyl ethanamine precursor. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The process often requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,2-Difluoro-2-(3-aminophenyl)ethan-1-amine .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties, such as increased resistance to degradation and enhanced performance in extreme conditions .
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions. Additionally, the nitro group can participate in redox reactions, influencing the compound’s activity and stability .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: This compound features a pyridinyl group instead of a nitrophenyl group.
1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one: This compound has a similar structure but with different substitution patterns on the aromatic ring.
Uniqueness: 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H8F2N2O2 |
|---|---|
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
2,2-difluoro-2-(3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-2-1-3-7(4-6)12(13)14/h1-4H,5,11H2 |
InChI-Schlüssel |
HBOSPZDJOCQBFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


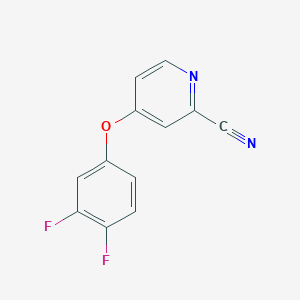
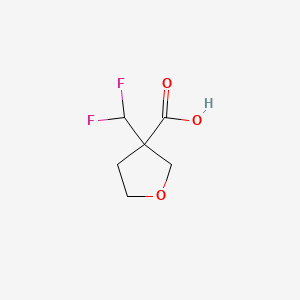
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
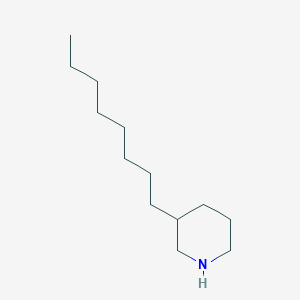
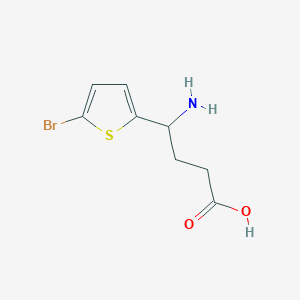
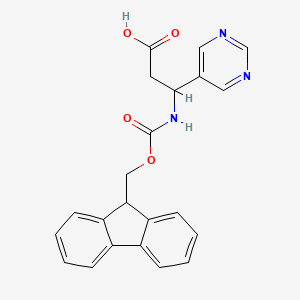
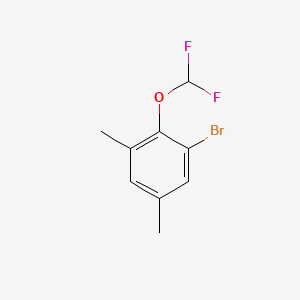
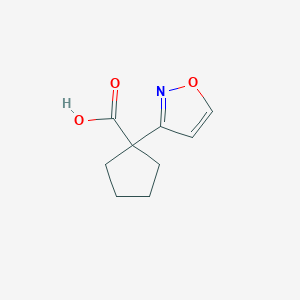
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
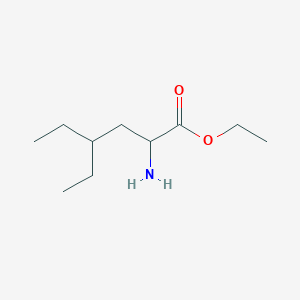
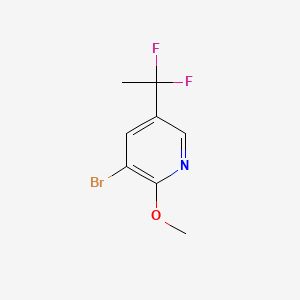
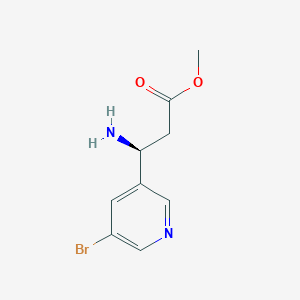
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)

